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Compound of Interest

Compound Name: Evodol

Cat. No.: B191716

Introduction

Evodiamine, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia
rutaecarpa, has demonstrated significant anti-tumor activities against a variety of cancers,
including gastric cancer.[1] It functions by inhibiting cancer cell proliferation, blocking the cell
cycle, and inducing programmed cell death (apoptosis).[2] These application notes provide a
summary of its effects on gastric cancer cell lines and its molecular mechanisms of action.

Key Applications in Gastric Cancer Cell Lines

Evodiamine has been studied in several human gastric adenocarcinoma cell lines, most
notably AGS, MKN45, SGC-7901, and BGC-823. The primary applications and observed
effects include:

« Inhibition of Cell Proliferation and Viability: Evodiamine significantly reduces the viability of
gastric cancer cells in a dose- and time-dependent manner.[3] This makes it a potent agent
for screening studies aimed at identifying cytotoxic compounds.

 Induction of Apoptosis: A key mechanism of Evodiamine's anti-cancer effect is the induction
of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor)
apoptotic pathways.[4] This is characterized by the activation of key executioner proteins like
caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).
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e Inhibition of Colony Formation: Evodiamine effectively suppresses the long-term proliferative
capacity of gastric cancer cells, as demonstrated by a significant reduction in their ability to
form colonies.

o Cell Cycle Arrest: Studies show that Evodiamine can arrest the cell cycle at the G2/M phase,
preventing cancer cells from progressing through mitosis and dividing.[5]

Mechanism of Action

Evodiamine exerts its anti-cancer effects by modulating multiple critical signaling pathways that
are often dysregulated in gastric cancer:

e Inhibition of the FAK/AKT/mTOR Pathway: This pathway is crucial for cell survival,
proliferation, and growth. Evodiamine inhibits the phosphorylation (activation) of Focal
Adhesion Kinase (FAK), Protein Kinase B (AKT), and the Mammalian Target of Rapamycin
(mTOR), leading to decreased survival signals and the promotion of apoptosis.[4]

o Modulation of Apoptosis-Related Proteins: Evodiamine alters the balance between pro-
apoptotic and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein
Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2, X-linked inhibitor of
apoptosis protein (XIAP), and Survivin.[4] This shift in the Bax/Bcl-2 ratio is a critical step in
initiating the mitochondrial apoptotic cascade.

o Activation of Caspases: The inhibition of survival pathways and the altered balance of Bcl-2
family proteins converge on the activation of a cascade of cysteine proteases known as
caspases. Evodiamine has been shown to activate initiator caspases (caspase-8, caspase-
9) and executioner caspases (caspase-3, caspase-7), which are responsible for the
biochemical and morphological changes associated with apoptosis.[6]

« Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is
another key pro-survival signaling molecule. Evodiamine has been found to inhibit its
activation, contributing to the downregulation of target genes like Bcl-2 and Survivin.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Evodiamine on various gastric
cancer cell lines as reported in the literature.
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Table 1: IC50 Values of Evodiamine on Gastric Cancer Cell Lines

Cell Line Incubation Time IC50 (pM) Reference
AGS 24 hours 63.84 + 7.64 [71[8]
48 hours 6.69+1.11 [71[8]
72 hours 0.86 £ 0.07 [718]
BGC-823 24 hours 16.90 + 2.04 [31[7]
48 hours 7.16+1.34 [31[7]
72 hours 6.44 £ 0.62 [31[7]
Table 2: Apoptosis Induction by Evodiamine
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] ] Total
. Concentration Incubation .
Cell Line . Apoptotic Reference
(M) Time
Cells (%)
AGS 10 24 hours 17.6 [1]
MKN45 10 24 hours 34.6 [1]
~15% (Early +
AGS 6.25 24 hours [3]
Late)
~25% (Early +
12.5 24 hours [3]
Late)
~40% (Early +
25 24 hours [3]
Late)
~10% (Early +
BGC-823 6.25 24 hours [3]
Late)
~20% (Early +
12.5 24 hours [3]
Late)
~35% (Early +
25 24 hours [3]
Late)
SGC-7901 12 24 hours 13.1+15 [2]
24 24 hours 21.6+1.8 [2]
48 24 hours 30.2+24 [2]

Table 3: Inhibition of Cell Viability and Colony Formation
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Concentrati Incubation % Inhibition

Cell Line Assay ] ] Reference
on (M) Time | Reduction

Viability

AGS 2.5 24 hours ~16.7% [1]
(WST)
Viability

MKN45 1.0 24 hours ~11.3% [1]
(WST)

2.5 24 hours ~16.3% [1]
Colony

AGS _ 10 9 days ~73% [1]
Formation
Colony

MKN45 , 10 9 days ~83% [1]
Formation

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

« 2. Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b191716?utm_src=pdf-body-img
https://www.benchchem.com/product/b191716?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/49ce/f0919c763b8d1707f50ed0fd7726da6933dc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4487175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4487175/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Evodiamine Inhibits Gastric Cancer Cell Proliferation via PTEN-Mediated EGF/PI3K
Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives [mdpi.com]

o 5. Cytotoxic effect of evodiamine in SGC-7901 human gastric adenocarcinoma cells via
simultaneous induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7. scispace.com [scispace.com]
» 8. rcastoragev?2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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